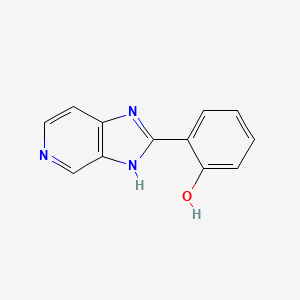

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol

Descripción general

Descripción

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a phenol group. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol typically involves the reaction of 3,4-diaminopyridine with the appropriate benzaldehyde derivative under basic conditions. The reaction is often carried out in the presence of sodium metabisulfite (Na2S2O5) and a suitable solvent such as dimethylformamide (DMF). The resulting product is then subjected to alkylation using reagents like 4-chlorobenzyl bromide or butyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated or aminated phenol derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is its potential as an anticancer agent. Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit activity against various cancer types by inhibiting specific kinases involved in tumor growth.

Case Study: Src Family Kinase Inhibitors

A study focused on synthesizing imidazo[4,5-c]pyridin-2-one derivatives demonstrated their effectiveness as inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma multiforme (GBM). Compounds synthesized showed promising antiproliferative activity against multiple GBM cell lines, indicating their potential as therapeutic agents for this aggressive cancer type .

Antitubercular Activity

Another notable application is the antitubercular potential of imidazo[4,5-b]pyridine derivatives. A study synthesized a series of these compounds and evaluated their activity against Mycobacterium tuberculosis. Some derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antitubercular properties. The compounds target the DprE1 enzyme, a novel target for tuberculosis treatment .

Metabolic Disease Treatment

The compound has also been studied for its role in treating metabolic diseases such as diabetes and obesity. Imidazo[4,5-c]pyridine derivatives have been identified as modulators of G-protein-coupled receptor kinase 5 (GRK5), which is linked to insulin signaling pathways. This modulation can potentially regulate insulin expression and release, making these compounds candidates for metabolic disease therapies .

Broad Biological Applications

Beyond cancer and tuberculosis, imidazo[4,5-c]pyridine compounds have shown promise in various biological applications:

- Antimicrobial Activity : They have been reported to possess broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and potency. Various synthetic routes have been explored to produce derivatives with improved biological activity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of o-1H-Imidazo(4,5-c)pyridin-2-ylphenol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, thereby inhibiting its activity .

Comparación Con Compuestos Similares

Similar Compounds

Imidazo(4,5-b)pyridine: Another member of the imidazopyridine family with similar biological activities.

Imidazo(1,2-a)pyridine: Known for its use in medicinal chemistry as GABA receptor agonists.

Imidazo(1,5-a)pyridine: Utilized in the development of luminescent materials and optoelectronic devices.

Uniqueness

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenol group allows for additional functionalization, making it a versatile compound for various applications.

Propiedades

IUPAC Name |

2-(3H-imidazo[4,5-c]pyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-11-4-2-1-3-8(11)12-14-9-5-6-13-7-10(9)15-12/h1-7,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKHVURBSANKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24192-88-9 | |

| Record name | Phenol, o-1H-imidazo(4,5-c)pyridin-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.